Marina Blue: A Technical Guide for Researchers
Marina Blue: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Marina Blue, a blue-emitting fluorescent dye. This document details its photophysical properties, chemical characteristics, and common applications in biological research, with a focus on antibody conjugation and cellular analysis techniques such as flow cytometry and fluorescence microscopy.
Core Properties of Marina Blue
Marina Blue is a coumarin-based dye known for its bright blue fluorescence. Chemically, it is a derivative of 6,8-difluoro-7-hydroxy-4-methylcoumarin.[1] This structural feature contributes to its desirable spectral properties and its utility in various biological applications.[2] The dye is commonly available as a succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[3]
Photophysical and Chemical Data
The key quantitative properties of Marina Blue and its N-hydroxysuccinimide (NHS) ester are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | 365 nm | [3][4][5] |
| Emission Maximum (λem) | 460 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | 0.89 | [6] |
| Molecular Weight (MW) | 284.22 g/mol | For the parent dye.[4][7] |
| Molecular Weight (MW) of NHS Ester | 367.26 g/mol | For the amine-reactive form.[3] |
| Recommended Laser Line | 355 nm | For flow cytometry applications.[4] |
| Common Emission Filter | 450/50 nm | For flow cytometry applications.[4] |
Chemical Structure and Labeling Chemistry
Marina Blue's utility as a biological label stems from its coumarin core and the ability to functionalize it with reactive groups. The most common reactive form is the N-hydroxysuccinimide (NHS) ester.
Caption: Chemical basis of Marina Blue labeling.
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation and subsequent use in flow cytometry and fluorescence microscopy. These are general protocols that may require optimization for specific antibodies and experimental systems.
Antibody Conjugation with Marina Blue NHS Ester
This protocol outlines the steps for covalently labeling antibodies with Marina Blue succinimidyl ester.
Materials:
-
Antibody to be labeled (at >0.5 mg/mL in a buffer free of primary amines like Tris or glycine)
-
Marina Blue NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25) or centrifugal filter device (10-100 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines or carrier proteins like BSA, it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][9]
-
Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). This can be done by adding 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[10]
-
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal filter device.[8][9]
-
If using a column, equilibrate with PBS and elute the conjugate. The first colored fraction is the labeled antibody.
-
If using a centrifugal filter, wash the conjugate multiple times with PBS to remove free dye.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and a preservative like sodium azide.[10]
-
Caption: Workflow for antibody conjugation with Marina Blue NHS Ester.
Flow Cytometry Protocol Using Marina Blue Conjugates
This protocol provides a general framework for staining cells with a Marina Blue-conjugated antibody for flow cytometry analysis.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Marina Blue-conjugated antibody
-
(Optional) Fc block to prevent non-specific binding
-
(Optional) Viability dye to exclude dead cells
-
Flow cytometer equipped with a UV or violet laser (e.g., 355 nm)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).
-
Adjust the cell concentration to 1 x 10⁶ to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[12]
-
-
Staining:
-
Add the predetermined optimal concentration of the Marina Blue-conjugated antibody to the cell suspension.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.[12]
-
-
Washing:
-
Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and repeat the wash step one or two more times.[12]
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
If desired, add a viability dye just before analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation (e.g., 355 nm) and an emission filter centered around 450-460 nm (e.g., 450/50 bandpass filter).[4]
-
Caption: General workflow for cell staining and flow cytometry analysis.
Applications in Research
Marina Blue is a versatile fluorescent dye with applications in various research areas. Its primary use is as a label for biomolecules, particularly antibodies, for use in fluorescence-based detection methods.
-
Flow Cytometry: Due to its excitation in the UV or near-UV range, Marina Blue is well-suited for multicolor flow cytometry panels, where it can be combined with other fluorophores excited by different lasers.[4]
-
Fluorescence Microscopy: Marina Blue conjugates can be used to visualize the localization of specific proteins or other targets in fixed or live cells. Its brightness and photostability make it a reliable choice for imaging applications.[2]
-
High-Throughput Screening: The high quantum yield and extinction coefficient of Marina Blue contribute to its bright signal, making it an ideal fluorophore for sensitive high-throughput screening assays.[2]
References
- 1. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optolongfilter.com [optolongfilter.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Marina Blue Fluorescent Dye Oligonculeotide Labeling [biosyn.com]
- 6. bu.edu [bu.edu]
- 7. Marina blue dye | C12H10F2N2O4 | CID 25195414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
